2-Chlorobenzyl bromide

Bond dissociation energy Thermochemistry Radical reaction kinetics

2-Chlorobenzyl bromide (CAS 611-17-6, also known as α-bromo-2-chlorotoluene or o-chlorobenzyl bromide) is an aryl halide featuring a benzyl group with ortho-chlorine substitution and a benzylic bromomethyl moiety. The compound has the molecular formula C₇H₆BrCl, a molecular weight of 205.48 g/mol, and is characterized as a colorless to light yellow liquid with a boiling point of 103–104 °C at 10 mmHg, a density of approximately 1.583 g/mL at 25 °C, and a refractive index of 1.592.

Molecular Formula C7H6BrCl
Molecular Weight 205.48 g/mol
CAS No. 611-17-6
Cat. No. B146252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobenzyl bromide
CAS611-17-6
Synonymsa-Bromo-2-chlorotoluene
Molecular FormulaC7H6BrCl
Molecular Weight205.48 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)Cl
InChIInChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
InChIKeyPURSZYWBIQIANP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 94 mg/L at 25 °C (est)
Soluble in chloroform;  benzene

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzyl Bromide (CAS 611-17-6): Technical Profile for Scientific Procurement


2-Chlorobenzyl bromide (CAS 611-17-6, also known as α-bromo-2-chlorotoluene or o-chlorobenzyl bromide) is an aryl halide featuring a benzyl group with ortho-chlorine substitution and a benzylic bromomethyl moiety . The compound has the molecular formula C₇H₆BrCl, a molecular weight of 205.48 g/mol, and is characterized as a colorless to light yellow liquid with a boiling point of 103–104 °C at 10 mmHg, a density of approximately 1.583 g/mL at 25 °C, and a refractive index of 1.592 . As a substituted benzyl bromide, the compound functions primarily as an electrophilic alkylating agent in nucleophilic substitution reactions, with the benzylic bromide serving as the leaving group while the ortho-chloro substituent modulates both electronic character and conformational properties of the reactive center .

Why 2-Chlorobenzyl Bromide Cannot Be Interchanged with Benzyl Bromide or Positional Isomers


The ortho-chloro substituent in 2-chlorobenzyl bromide fundamentally alters both electronic and stereochemical properties relative to unsubstituted benzyl bromide and meta/para-chlorinated isomers. The C–Br bond dissociation energy varies significantly across positional isomers: ortho-chloro substitution yields a 0.9 kcal/mol difference versus benzyl bromide, compared with only 0.4 kcal/mol for para-chloro and 0.1 kcal/mol for meta-chloro [1]. This electronic perturbation directly impacts reaction kinetics in nucleophilic substitution and radical processes. Additionally, ortho substitution imposes conformational constraints absent in meta or para isomers—only an anti-orientation of the C–Br bond relative to the chlorine substituent is sterically permitted, eliminating the conformational equilibrium present in non-ortho-substituted analogs [2]. These cumulative differences preclude straightforward substitution in applications where reaction rate, product stereochemistry, or downstream functionalization pathways depend on the ortho-chloro architecture.

Quantitative Differentiation Evidence for 2-Chlorobenzyl Bromide: Comparative Reactivity and Structural Data


C–Br Bond Dissociation Energy: Ortho-Chloro Substitution Elevates Bond Strength Relative to Unsubstituted Benzyl Bromide

2-Chlorobenzyl bromide exhibits a C–Br bond dissociation energy difference (ΔD) of 0.9 kcal/mol relative to unsubstituted benzyl bromide, as determined via toluene-carrier technique [1]. This value is substantially higher than the 0.4 kcal/mol difference for p-chlorobenzyl bromide and 0.1 kcal/mol for m-chlorobenzyl bromide. The elevated bond strength in the ortho isomer reflects the unique electronic interplay between the ortho-chloro substituent and the benzylic radical center during homolytic cleavage.

Bond dissociation energy Thermochemistry Radical reaction kinetics

Hydrolytic Lability Ranking: Ortho-Chloro Substitution Enhances Bromide Ion Release in Aqueous Alcohol

In aqueous alcoholic solution, 2-chlorobenzyl bromide (o-chloro) releases bromide ion more readily than its para- and meta-substituted analogs as well as unsubstituted benzyl bromide [1]. The established reactivity order is: o-chloro > p-chloro > m-chloro > benzyl bromide. This trend demonstrates that ortho-chloro substitution provides the highest hydrolytic lability among monochlorinated benzyl bromides under polar solvolytic conditions.

Hydrolysis kinetics Leaving group ability SN1 reactivity

Conformational Restriction: Ortho Substitution Enforces Anti-Orientation of C–Br Bond

For ortho-substituted benzyl bromides, including 2-chlorobenzyl bromide, only an anti-orientation of the C–Br bond relative to the aromatic substituent is sterically permitted [1]. This contrasts with meta-substituted benzyl bromides, which exist as an equilibrium mixture of anti and syn conformers in a 2:1 ratio. The conformational rigidity of the ortho isomer eliminates the syn conformer population, resulting in a geometrically constrained reactive intermediate with predictable stereoelectronic properties.

Molecular conformation Stereoelectronic effects Polarizability anisotropy

Ortho-Chloro Substitution Confers Reduced Electrophilicity in Benzylic Carbon Relative to Fluorinated Analogs

Electrochemical polarographic reduction studies demonstrate that substituted benzyl bromides follow Hammett linear free-energy correlations with positive ρ values, where half-wave potential shifts correlate with substituent electron-withdrawing character [1]. Ortho-chloro substitution produces intermediate electrophilic character—less reactive than ortho-fluoro analogs (stronger electron-withdrawing) but more reactive than ortho-bromo analogs. This positioning stems from chlorine‘s moderate -I inductive effect combined with its +M resonance contribution, yielding balanced electrophilicity suitable for controlled alkylation.

Electrophilicity Hammett correlation Substituent effects

Synthesis from o-Chlorotoluene: 98% Yield via Radical Bromination Route

2-Chlorobenzyl bromide can be synthesized via photochemical radical bromination of o-chlorotoluene, yielding the product in 98% yield after vacuum distillation (collection at 100–120 °C under 1.33 kPa) . This high-yield synthetic accessibility supports cost-effective procurement for large-scale applications. In contrast, p-chlorobenzyl bromide in comparable alkylation reactions under standard conditions (K₂CO₃, DMF, 80 °C, 16 h) has been reported with 86% yield in nucleophilic substitution applications [1].

Synthetic methodology Radical halogenation Process yield

Procurement-Relevant Application Scenarios for 2-Chlorobenzyl Bromide


Synthesis of cGMP-PDE Inhibitor Intermediates via N-Alkylation

2-Chlorobenzyl bromide serves as a specific alkylating agent for indole N-functionalization in the synthesis of cGMP-PDE inhibitor drug candidates. In the patent route, the sodium enolate of 3-isobutyryl indole is alkylated with 2-chlorobenzyl bromide (NaH, appropriate solvent) to yield the N-(2-chlorobenzyl) indole derivative, a key intermediate en route to bioactive amides [1]. The ortho-chloro substitution pattern is essential for downstream structure-activity relationships in this therapeutic class, and the compound‘s established hydrolytic lability (ranked fastest among chloro-substituted benzyl bromides) [2] facilitates efficient N-alkylation under mild conditions.

Radical-Mediated Transformations Requiring Controlled C–Br Homolysis

The 0.9 kcal/mol elevation in C–Br bond dissociation energy relative to benzyl bromide [1] makes 2-chlorobenzyl bromide suitable for high-temperature radical chain reactions where premature thermal decomposition of the initiator or intermediate must be minimized. Applications include controlled radical polymerizations, benzyl radical trapping experiments, and photochemical generation of benzylic radicals for C–C bond formation. The moderate bond strength provides a kinetic window distinct from more labile analogs like p-fluorobenzyl bromide, which hydrolyzes even faster than benzyl bromide [2].

Stereochemically Constrained Alkylations Benefiting from Conformational Homogeneity

The exclusive anti-orientation of the C–Br bond relative to the ortho-chloro substituent [1] eliminates conformational ambiguity during nucleophilic attack, making 2-chlorobenzyl bromide preferable to meta- or para-substituted analogs (which sample multiple conformers) in enantioselective syntheses. Applications include asymmetric phase-transfer catalysis, chiral auxiliary alkylations, and diastereoselective benzylation of prochiral nucleophiles where approach trajectory control influences product enantiomeric excess.

Large-Scale Pharmaceutical Intermediate Supply via High-Yield Bromination Route

The 98% yield achievable via radical bromination of o-chlorotoluene [1] supports economically viable multi-kilogram procurement for pharmaceutical manufacturing campaigns. This route avoids stoichiometric heavy metal catalysts and complex workup procedures common to alternative synthetic approaches, offering a scalable, cost-competitive supply chain for 2-chlorobenzyl bromide. Procurement teams should verify supplier specifications for purity (≥97% GC typical) and residual solvent profiles when qualifying sources for cGMP intermediate applications.

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